4-Benzylmorpholine-2-carboxamide
Overview
Description
4-Benzylmorpholine-2-carboxamide is a heterocyclic organic compound that belongs to the class of morpholine derivatives. It has a molecular weight of 220.27 .
Molecular Structure Analysis
The IUPAC name for this compound is 4-benzyl-2-morpholinecarboxamide . The InChI code is 1S/C12H16N2O2/c13-12(15)11-9-14(6-7-16-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,13,15) .Scientific Research Applications
Synthesis and Properties of Polyamides
Research has shown the synthesis of polyamides with flexible main-chain ether linkages and ortho-phenylene units derived from bis(ether-carboxylic acid) or bis(ether amine). These polyamides exhibit high thermal stability, good solubility in polar solvents, and the ability to form transparent, flexible, and tough films, indicating their potential for various industrial applications (Hsiao, Yang, & Chen, 2000).
Antibacterial Agents
A series of novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides were synthesized and evaluated for their antibacterial activities against Gram-negative and Gram-positive bacteria. Some compounds exhibited significant antibacterial effects, highlighting their potential as antibacterial agents (Pouramiri, Kermani, & Khaleghi, 2017).
Antipsychotic Agents
Heterocyclic analogues of 2-amino-N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)-butyl) benzamide hydrochloride were prepared and evaluated as potential antipsychotic agents. The study found that two derivatives exhibited potent in vivo activities comparable to existing antipsychotic agents, suggesting their utility as potential antipsychotic medications (Norman, Navas, Thompson, & Rigdon, 1996).
Inhibitors of DNA Repair Enzyme and Cancer Treatment
Research into benzimidazole inhibitors of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP) has shown potential in enhancing the effectiveness of radiotherapy and chemotherapy for cancer treatment. Derivatives of 2-phenyl-1H-benzimidazole-4-carboxamide exhibited potent PARP inhibition, indicating their promise as resistance-modifying agents in cancer chemotherapy (White et al., 2000).
Antiglaucoma Agents
Compounds synthesized from 4-carboxy-benzenesulfonamide or 4-chloro-3-sulfamoyl benzoic acid were tested as inhibitors of carbonic anhydrase isozymes, showing affinity in the low nanomolar range for isozymes involved in aqueous humor secretion. These compounds were evaluated as topically acting anti-glaucoma agents, demonstrating good in vivo activity and prolonged duration of action (Mincione et al., 2001).
Safety And Hazards
The safety data sheet for a similar compound, 4-Benzylmorpholine-2-carboxylic acid hydrochloride, indicates that it causes skin irritation and serious eye irritation . It’s important to handle it with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .
properties
IUPAC Name |
4-benzylmorpholine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-12(15)11-9-14(6-7-16-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXVOGIAHOCTAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677729 | |
Record name | 4-Benzylmorpholine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzylmorpholine-2-carboxamide | |
CAS RN |
135072-12-7 | |
Record name | 4-Benzylmorpholine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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